molecular formula C16H15F2N3O2 B2858852 (3,4-Difluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421478-06-9

(3,4-Difluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2858852
CAS No.: 1421478-06-9
M. Wt: 319.312
InChI Key: GSBDUMXPUVJETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The 1H NMR spectrum, δ, ppm: 1.74 m (2H, CH2), 1.90 m (2H, CH2), 2.03 m (2H, CH2), 2.32 m (1H, CH), 2.99 m (2H, CH2), 3.52 m (2H, CH2), 3.83 m (2H, CH2), 6.81–7.29 m (5H, H arom), 10.79 s (1H, NH)). The 13C NMR spectrum, δ C, ppm: 21.12, 26.51, 29.89, 32.92, 41.28, 42.89, 52.61, 66.45, 97.36, 111.03, 112.64, 117.17, 123.73, 125.08, 128.93, 147.39, 161.12, 172.15, 176.60, 178.90, 197.13 .


Physical and Chemical Properties Analysis

The compound is described as a light brick red powder . The melting point is greater than 230°C .

Scientific Research Applications

Antimicrobial Activity

The synthesis of various derivatives related to the chemical structure has demonstrated significant antimicrobial activity. For instance, the creation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showcased good antimicrobial activity against pathogenic bacterial and fungal strains in vitro. These findings suggest that modifications of the base compound can lead to potential antimicrobial agents with significant efficacy against various pathogens (Mallesha & Mohana, 2014).

Molecular Docking and Pharmacophore Modeling

In a detailed study examining the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, the analysis provided insights into the steric binding interactions and developed pharmacophore models. This research highlights the potential of using structural analogs for receptor-targeted drug design, suggesting that derivatives of the base compound may serve in developing targeted therapies, especially in the realm of cannabinoid receptor antagonists (Shim et al., 2002).

Crystallographic and Theoretical Studies

The compound and its derivatives have also been the subject of crystallographic and theoretical studies, which provide a foundational understanding of their physical properties and reactivity. For example, the analysis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime reveals insights into its structural conformation, thermal stability, and electronic properties through X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations. These studies are crucial for the rational design of new compounds based on this structure, opening pathways for further pharmaceutical and material science applications (Karthik et al., 2021).

Synthesis Methodologies

Research into the synthesis methodologies of related compounds has yielded efficient and high-yield strategies, providing a basis for the production of analogs and derivatives. The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a series of reactions including amidation, Friedel-Crafts acylation, and hydration demonstrates a viable approach to obtaining these compounds, which are valuable for further biological evaluation and potential drug development (Zheng Rui, 2010).

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-13-2-1-11(9-14(13)18)16(22)21-7-3-12(4-8-21)23-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBDUMXPUVJETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.